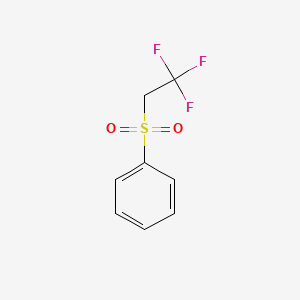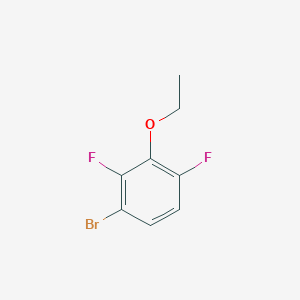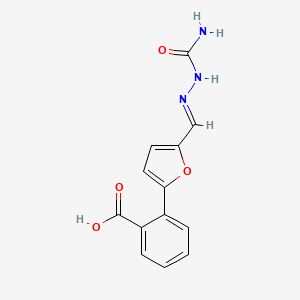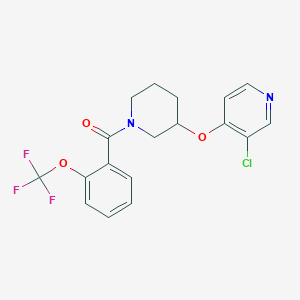
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural and Spectroscopic Studies
A study by (Karthik et al., 2021) focused on the synthesis and characterization of a related compound. This research provided insights into the structural properties, including X-ray diffraction studies, and spectroscopic techniques, highlighting the potential of such compounds for detailed molecular analysis.
Crystallography and Molecular Structure
Research by (Eckhardt et al., 2020) and (Revathi et al., 2015) demonstrated the importance of crystallography in understanding the molecular structure of similar compounds. These studies offer valuable information on molecular geometry and intermolecular interactions, essential for developing new materials and drugs.
Quantum Chemical and Topological Analysis
The work of (Sivakumar et al., 2021) utilized quantum chemical and topological methods to study a related compound. This approach is crucial in predicting reactivity and stability, offering a computational perspective on the potential applications of these compounds.
Synthesis and Antimicrobial Activity
A study by (Mallesha & Mohana, 2014) highlighted the synthesis of similar compounds and their potential antimicrobial properties. This research points to the possible use of these compounds in developing new antimicrobial agents.
Synthesis Techniques
Research on synthesis methods, such as that conducted by (Zheng Rui, 2010), provides insights into efficient and scalable production processes. Such knowledge is vital for the commercial application of these compounds in various fields.
Stereochemistry and Catalysis
Investigations into the stereochemistry and catalytic properties, as explored by (Omar & Basyouni, 1974) and (Omar & Basyouni, 1974), are crucial for understanding the reactivity and potential applications of these compounds in chemical synthesis.
Biochemical Studies
Biochemical applications, such as those studied by (Burgos et al., 1992), highlight the potential of these compounds in biological systems, offering insights into their interactions with biological molecules and potential therapeutic applications.
Medicinal Chemistry and Drug Development
The studies by (Colpaert et al., 2004) and (Bisht et al., 2010) in the field of medicinal chemistry demonstrate the potential therapeutic applications of related compounds, opening avenues for new drug discovery and development.
Mechanism of Action
Target of Action
The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in regulating the amount of cholesterol in the body by controlling the degradation of low-density lipoprotein receptors .
Mode of Action
The compound is a prodrug that is converted by liver carboxyesterase (CES1) into its active form . This active form selectively inhibits the synthesis of the PCSK9 protein .
Biochemical Pathways
The compound affects the cholesterol homeostasis pathway . By inhibiting PCSK9 synthesis, the compound increases the availability of low-density lipoprotein receptors, which in turn increases the clearance of LDL-C from the bloodstream . This leads to a decrease in total cholesterol levels.
Pharmacokinetics
It is converted into its active form in the liver by CES1 . The active form of the compound has been found in mice at 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and in monkeys at 9.0 μg/mL 0.5 hr post 30 mg/kg p.o .
Result of Action
The result of the compound’s action is a reduction in total cholesterol levels . By inhibiting PCSK9 synthesis, the compound increases the clearance of LDL-C from the bloodstream, leading to lower total cholesterol levels .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s conversion into its active form depends on the presence and activity of CES1 in the liver . Additionally, factors such as diet, other medications, and genetic variations can influence cholesterol levels and thus the compound’s efficacy.
properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c19-14-10-23-8-7-16(14)26-12-4-3-9-24(11-12)17(25)13-5-1-2-6-15(13)27-18(20,21)22/h1-2,5-8,10,12H,3-4,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNSYGIGVUCFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2OC(F)(F)F)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2953955.png)
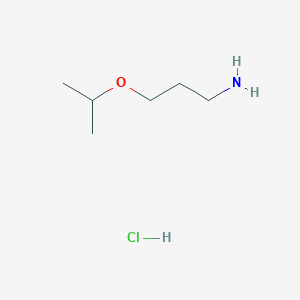
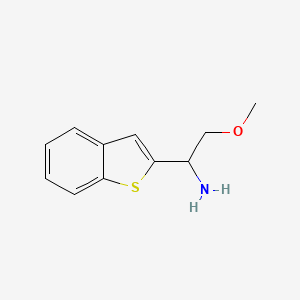


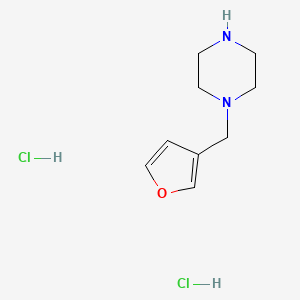
![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2953965.png)
![Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate](/img/structure/B2953966.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![N-(2,6-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2953969.png)
